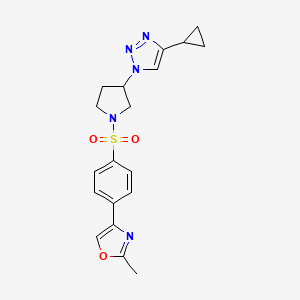

![molecular formula C18H24N2O B2958522 (1R,5S)-N-(4-(tert-butyl)phenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797335-23-9](/img/structure/B2958522.png)

(1R,5S)-N-(4-(tert-butyl)phenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

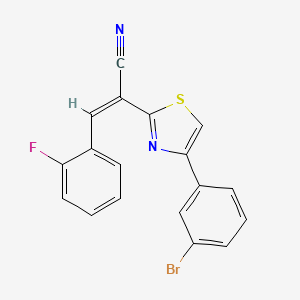

The compound contains a bicyclic structure (azabicyclo[3.2.1]oct-2-ene), which is a type of bicyclic compound containing a nitrogen atom . It also has a carboxamide group attached to the bicyclic structure and a phenyl group substituted with a tert-butyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the bicyclic structure, the carboxamide group, and the tert-butyl substituted phenyl group . The bicyclic structure could potentially participate in various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bicyclic structure, the carboxamide group, and the tert-butyl substituted phenyl group could affect properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Organic Synthesis

The tert-butyl group is often used in organic synthesis due to its steric bulk, which can influence the reactivity and selectivity of chemical reactions . The compound may serve as a precursor or an intermediate in the synthesis of various organic molecules. Its unique structure could be exploited in the development of new synthetic methodologies, potentially improving efficiency and yield in complex organic reactions.

Pharmaceutical Research

In pharmaceutical research, the tert-butyl group is commonly used for the protection of amines, as in the Boc (tert-butoxycarbonyl) protection group . This compound could be involved in the synthesis of new drug candidates, particularly in the design of molecules that target specific biological receptors due to its bicyclic structure, which might mimic certain natural bioactive compounds.

Catalysis

Tert-butylphenol, which can be derived from the tert-butyl group, is used as an intermediate in organic synthesis and could act as a ligand or a stabilizer in catalytic systems . The compound’s structure may allow it to bind to metals or other catalytic centers, potentially leading to more efficient and selective catalytic processes.

Flow Chemistry

The direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems is an area of active research . This compound could be used in flow chemistry applications to streamline the synthesis of complex molecules, enhancing the sustainability and scalability of chemical production.

Biocatalysis

The tert-butyl group’s unique reactivity pattern may be exploited in biocatalytic processes . Research into this compound could contribute to the development of new biocatalysts, which can perform chemical transformations under mild conditions, offering an eco-friendly alternative to traditional catalysts.

Antioxidant and Stabilizer Development

Tert-butylphenol derivatives are widely used as antioxidants and stabilizers . The compound could be investigated for its potential use in these applications, contributing to the development of new additives that enhance the shelf-life and performance of various products.

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the lack of information on its specific targets, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could lead to competitive or noncompetitive inhibition .

Propiedades

IUPAC Name |

N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-18(2,3)13-7-9-14(10-8-13)19-17(21)20-15-5-4-6-16(20)12-11-15/h4-5,7-10,15-16H,6,11-12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHXBFUGNANMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2C3CCC2C=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

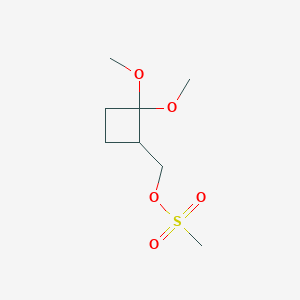

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)

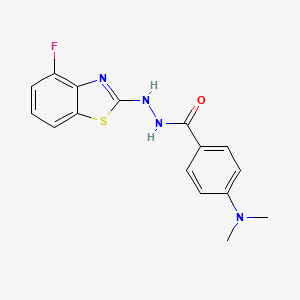

![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)

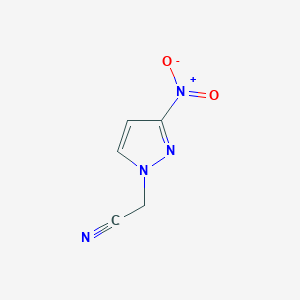

![Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B2958449.png)

![N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2958456.png)

![2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2958457.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2958458.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one](/img/structure/B2958462.png)